molecular formula C15H20O5 B13864945 3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate

3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate

Cat. No.: B13864945
M. Wt: 280.32 g/mol
InChI Key: ITWAWBIOGZHMBS-UHFFFAOYSA-N
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Description

3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate is an organic compound characterized by the presence of a tert-butyl group, a methyl ester, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate typically involves esterification and protection reactions. One common method involves the reaction of 2-hydroxybenzyl alcohol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to methylation using methyl iodide and a suitable base like sodium hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding alcohols.

    Substitution: Various alkyl-substituted derivatives.

Scientific Research Applications

3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially modulating their activity. The ester groups can undergo hydrolysis to release active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl tert-butyl ether: An organic compound with a similar tert-butyl group but different functional groups.

    tert-Butyl alcohol: A simpler compound with a tert-butyl group and a hydroxyl group.

    tert-Butyl acetate: Contains a tert-butyl group and an acetate ester.

Uniqueness

3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both ester and hydroxyphenyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate

InChI

InChI=1S/C15H20O5/c1-15(2,3)20-14(18)11(13(17)19-4)9-10-7-5-6-8-12(10)16/h5-8,11,16H,9H2,1-4H3

InChI Key

ITWAWBIOGZHMBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1O)C(=O)OC

Origin of Product

United States

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